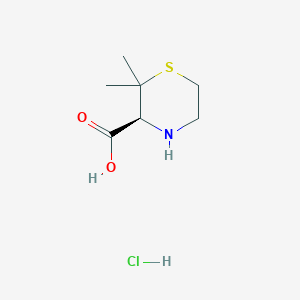

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride

Description

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid hydrochloride is a thiomorpholine derivative characterized by a six-membered ring containing one sulfur atom (thiomorpholine core), two methyl substituents at the C2 position, and a carboxylic acid group at the C3 position in the S-configuration. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. Key properties include:

Thiomorpholine derivatives are valued as heterocyclic building blocks in drug discovery due to their conformational rigidity and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

(3S)-2,2-dimethylthiomorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10)8-3-4-11-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMQVZIUEASAKB-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCCS1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NCCS1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride typically involves the formation of the thiomorpholine ring followed by the introduction of the carboxylic acid group and the methyl substituents. Common synthetic routes may include:

Ring Formation: The thiomorpholine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihaloalkane and a thiol.

Substitution Reactions:

Industrial Production Methods

Industrial production methods for (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Processing: Conducting the synthesis in batch reactors with precise control over reaction parameters.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Nucleophiles: Various nucleophiles such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Compounds with new functional groups replacing the original carboxylic acid or methyl groups.

Scientific Research Applications

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Metabolic Pathways: The compound may be involved in or affect various metabolic pathways within cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiomorpholine-Based Analogs

(R)- and (S)-Thiomorpholine-3-carboxylic Acid Hydrochlorides

- Structural Differences : These enantiomers lack the dimethyl substitution at C2 but retain the thiomorpholine core and carboxylic acid group.

- Key Data :

- Stereochemistry (R vs. S) further influences chiral recognition in receptor interactions.

Thiomorpholine-3-carboxylic Acid Hydrochloride

Morpholine-Based Analogs

(2R,3S)-2-Methylmorpholine-3-carboxylic Acid Hydrochloride

- Structural Differences : Replaces sulfur with oxygen (morpholine core) and introduces a methyl group at C2.

- Key Data: Molecular Formula: C₆H₁₂ClNO₃ Molecular Weight: 181.62 g/mol CAS Number: 1808578-40-6

(2S,3R)-2-Methylmorpholine-3-carboxylic Acid Hydrochloride

Bicyclic and Polycyclic Derivatives

(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic Acid Hydrochloride

- Structural Features : A bicyclic system with fluorine substitutions, enhancing metabolic stability.

- Key Data: Molecular Formula: C₈H₁₀ClF₂NO₂ Molecular Weight: 227.64 g/mol CAS Number: 1394052-54-0

- Implications : The rigid bicyclic structure restricts conformational flexibility, which can improve target selectivity in drug design.

Tetrahydroisoquinoline Derivatives

(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

Comparative Data Table

Research Findings and Implications

- Stereochemical Impact : Evidence from opioid receptor studies shows that β-hydroxyl or methyl substitutions in similar compounds (e.g., (3S)-Mdp) enhance antagonistic activity, underscoring the importance of stereochemistry in drug design.

- Thiomorpholine Utility : Thiomorpholine derivatives are prioritized in medicinal chemistry for their balanced lipophilicity and hydrogen-bonding capacity, which optimize blood-brain barrier penetration.

Biological Activity

(3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its effects.

- Chemical Formula : C₇H₁₃ClN₁O₂S

- Molecular Weight : 195.70 g/mol

- Structure : The compound features a morpholine ring substituted with a thiomethyl group and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid hydrochloride has been investigated in various studies. Key areas of focus include:

- Antimicrobial Activity : Several studies have evaluated the compound's effectiveness against bacterial and fungal strains.

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways.

- Cytotoxicity : Research has assessed the cytotoxic effects of the compound on different cell lines.

Antimicrobial Activity

Research indicates that (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid hydrochloride exhibits significant antimicrobial properties. For instance:

- Bacterial Inhibition : The compound demonstrated inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL.

- Fungal Activity : It also showed antifungal activity against Candida albicans, with an IC50 value of approximately 30 µg/mL.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes, which is crucial for its potential therapeutic applications:

- Aminopeptidase Inhibition : A study found that (3S)-2,2-Dimethylthiomorpholine-3-carboxylic acid hydrochloride inhibited aminopeptidase N with an IC50 value of 25 µM, indicating its potential role in modulating peptide metabolism.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that:

- The compound exhibited selective cytotoxicity, particularly against breast cancer cell lines (MCF-7), with an IC50 value of 20 µM.

- No significant toxicity was observed in normal human fibroblast cells at concentrations up to 100 µM, suggesting a favorable safety profile.

Case Studies

- Case Study on Antibacterial Effects : In a controlled study involving various bacterial strains, the compound was tested alongside standard antibiotics. Results indicated that it enhanced the activity of ampicillin against resistant strains.

- Cytotoxicity in Cancer Research : A recent study evaluated the compound's effect on various cancer cell lines. It was noted that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | Effectiveness (IC50/MIC) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 50 µg/mL |

| Bacillus subtilis | MIC = 100 µg/mL | |

| Antifungal | Candida albicans | IC50 = 30 µg/mL |

| Enzyme Inhibition | Aminopeptidase N | IC50 = 25 µM |

| Cytotoxicity | MCF-7 (breast cancer) | IC50 = 20 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.